Product packaging for Ethyl 2-phenylbutyrate(Cat. No.:CAS No. 119-43-7)

Ethyl 2-phenylbutyrate

Cat. No.: B090181
CAS No.: 119-43-7
M. Wt: 192.25 g/mol
InChI Key: CLLUFLLBRNCOLB-UHFFFAOYSA-N
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Description

Ethyl 2-phenylbutyrate (CAS 119-43-7, C₁₂H₁₆O₂, molecular weight 192.25 g/mol) is an ester derivative of butyric acid with a phenyl substituent at the α-carbon position. Structurally, it consists of an ethyl ester group linked to a 2-phenylbutanoic acid backbone. This compound typically presents as a pale yellow or colorless liquid and is primarily utilized as an intermediate in pharmaceutical and pesticide synthesis . Its enantiomeric form, (R)-ethyl 2-phenylbutyrate, has been synthesized with high enantiomeric purity (99% ee) for applications in asymmetric catalysis and chiral drug development .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O2 B090181 Ethyl 2-phenylbutyrate CAS No. 119-43-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-3-11(12(13)14-4-2)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLUFLLBRNCOLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80861752
Record name Benzeneacetic acid, .alpha.-ethyl-, ethyl ester
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Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

119-43-7
Record name Ethyl α-ethylbenzeneacetate
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Record name Ethyl 2-phenylbutyrate
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Record name Benzeneacetic acid, .alpha.-ethyl-, ethyl ester
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Record name Ethyl 2-phenylbutyrate
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Mechanism of Action

Biochemical Analysis

Cellular Effects

It is known that its reduction product, ®-2-hydroxy-4-phenylbutanoate, is a key precursor for the production of angiotensin-converting enzyme (ACE) inhibitors. ACE inhibitors are important drugs used for the treatment of hypertension and heart failure, suggesting that Ethyl 2-phenylbutanoate may indirectly influence cell signaling pathways, gene expression, and cellular metabolism related to these conditions.

Biological Activity

Ethyl 2-phenylbutyrate (EPB) is a synthetic compound with notable biological activities, particularly in the context of enzymatic reactions and potential therapeutic applications. This article explores its biological activity, focusing on its enzymatic interactions, inhibitory effects, and applications in drug synthesis.

Chemical Formula: C12_{12}H16_{16}O2_2

CAS Number: 119-43-7

This compound is characterized by its ester functional group and a phenyl ring, contributing to its unique chemical reactivity and biological properties.

Inhibition of Cyclooxygenase Enzymes

EPB has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The inhibition of COX enzymes has implications for the development of anti-inflammatory drugs. In studies, EPB demonstrated significant inhibitory activity against both COX-1 and COX-2 enzymes, suggesting its potential as an anti-inflammatory agent .

Asymmetric Reduction of Ethyl 2-Oxo-4-Phenylbutyrate

One of the prominent applications of EPB is in the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate (EOPB) to produce ethyl (R)-2-hydroxy-4-phenylbutyrate (EHPB), an important chiral intermediate for pharmaceuticals such as ACE inhibitors. Recent studies have highlighted various biocatalytic systems that enhance the conversion rates and enantiomeric excesses of these reactions.

Table 1: Summary of Biocatalytic Performance

Biocatalyst TypeConversion Rate (%)Enantiomeric Excess (%)
Baker's Yeast48.394.4
CpCR-SpyCatcher-GDH Complex99.9>99.9
Free Enzymes41.585.0

Data sourced from various studies on biocatalysis involving EPB .

The use of engineered bi-enzyme self-assembly clusters (BESCs), such as the CpCR-SpyCatcher-GDH complex, has shown remarkable improvements in both conversion rates and enantiomeric selectivity compared to traditional methods .

Case Studies

  • Microbial Reduction Studies :
    • A study investigated the microbial reduction of EOPB using various microorganisms. The results indicated that specific strains exhibited high enantioselectivity towards producing (R)-EHPB, essential for synthesizing ACE inhibitors like enalapril .
  • Thermosensitive Ionic Liquids :
    • Research into thermosensitive ionic liquids combined with baker's yeast showed enhanced yields and selectivity for EHPB production. The study noted a significant increase in yield (up to 35%) when using a biphasic system compared to conventional methods .

Scientific Research Applications

Pharmaceutical Applications

Ethyl 2-phenylbutyrate is a crucial intermediate in the synthesis of several pharmaceutical compounds, especially those targeting metabolic disorders. Its derivatives, such as ethyl (R)-2-hydroxy-4-phenylbutanoate, are utilized in the production of angiotensin-converting enzyme inhibitors, which are vital for treating hypertension and heart failure. Research indicates that structure-guided evolution of carbonyl reductase has significantly improved the efficiency of synthesizing these intermediates, achieving high substrate loading and stereoselectivity .

Case Study: Synthesis of Angiotensin-Converting Enzyme Inhibitors

A study demonstrated the efficient biosynthesis of ethyl (R)-2-hydroxy-4-phenylbutanoate using engineered carbonyl reductase from Gluconobacter oxydans. The engineered variants showed up to a 37-fold increase in catalytic efficiency, producing the desired compound with over 99% enantiomeric excess, highlighting its potential in pharmaceutical manufacturing .

Flavoring and Fragrance Industry

This compound is recognized for its pleasant aroma, making it a valuable ingredient in flavoring and fragrance formulations. It serves as a natural alternative to synthetic flavor compounds, enhancing the sensory attributes of various products.

Application in Food Products

The compound is used as a food additive to enhance flavor profiles in diverse culinary applications. Its safety and effectiveness have been well-documented, making it a preferred choice among food manufacturers seeking natural ingredients .

Cosmetic Applications

In the cosmetic industry, this compound is incorporated into skincare formulations due to its moisturizing properties. It improves skin hydration and texture while appealing to consumers who prefer natural beauty products.

Research Insights

Studies have shown that incorporating this compound into cosmetic formulations can enhance product performance by improving skin feel and hydration levels .

Biochemical Research

This compound plays a significant role in biochemical research, particularly in studies investigating enzyme activity and metabolic pathways. It aids researchers in understanding complex biological processes and developing new biocatalytic methods.

Kinetic Resolution Studies

Research has focused on the kinetic resolution of ethyl 2-hydroxy-4-phenylbutyrate using various lipases as catalysts. These studies emphasize the compound's utility in exploring enzymatic processes and optimizing reaction conditions for better yields .

Summary Table of Applications

Application AreaDescriptionKey Findings/Notes
PharmaceuticalIntermediate for angiotensin-converting enzyme inhibitorsEnhanced synthesis efficiency via engineered enzymes
Flavoring & FragranceNatural flavoring agentPreferred for its safety and sensory enhancement in food products
CosmeticMoisturizing agent in skincare productsImproves skin hydration and texture
Biochemical ResearchInvestigates enzyme activity and metabolic pathwaysUsed in kinetic resolution studies with lipases

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare ethyl 2-phenylbutyrate with structurally analogous esters, emphasizing differences in substituents, physicochemical properties, applications, and safety profiles.

Compound This compound Ethyl 2-Methylbutyrate Ethyl 2-Ethylbutyrate Ethyl 2-Phenylacetoacetate Ethyl (R)-2-Hydroxy-4-Phenylbutyrate
Molecular Formula C₁₂H₁₆O₂ C₇H₁₄O₂ C₈H₁₆O₂ C₁₂H₁₄O₃ C₁₂H₁₆O₃
Molecular Weight (g/mol) 192.25 130.18 144.21 206.24 208.25
Key Substituents Phenyl (α-C) Methyl (α-C) Ethyl (α-C) Acetoacetyl (β-keto, α-phenyl) Hydroxy (C2), Phenyl (C4)
Physical Properties - Refractive index: N/A
- Specific gravity: N/A
- Refractive index: 1.402–1.407
- Specific gravity: 0.866–0.871
- Refractive index: 1.402–1.407
- Specific gravity: 0.866–0.871
- Melting point: N/A
- Stability: Hazardous (decomposes to phenylacetone)
- Boiling point: 212°C
- Refractive index: 1.503–1.505
- Water-insoluble
Applications Pharmaceutical/pesticide intermediate Flavoring agent (grapefruit-like aroma; FEMA 2443, JECFA-approved) Flavoring agent, food additive Precursor for phenylacetone synthesis (regulated due to misuse potential) Chiral synthesis (e.g., angiotensin-converting enzyme inhibitors)
Safety Profile Limited data; handle as hazardous intermediate No safety concerns at current intake levels (JECFA) Similar to ethyl 2-methylbutyrate Hazardous (irritant; releases toxic ketones) Low acute toxicity; requires controlled handling in enantioselective processes

Structural and Functional Differences

  • Ethyl 2-Methylbutyrate vs. This compound : The methyl group in 2-methylbutyrate imparts a fruity aroma (e.g., grapefruit), making it suitable for food flavoring, while the bulkier phenyl group in 2-phenylbutyrate enhances its utility in synthetic chemistry due to steric and electronic effects .
  • Ethyl 2-Phenylacetoacetate: The β-keto group introduces keto-enol tautomerism, enabling its use in condensation reactions. However, this reactivity also makes it a controlled precursor in illicit drug synthesis .
  • Ethyl (R)-2-Hydroxy-4-Phenylbutyrate : The hydroxyl group at C2 and phenyl group at C4 create a chiral center critical for synthesizing enantiopure pharmaceuticals, such as antihypertensive agents .

Q & A

Q. What are the key physicochemical properties of Ethyl 2-phenylbutyrate, and how do they influence its applications in synthetic chemistry?

this compound (CAS 119-43-7) is a colorless to pale yellow liquid with a molecular weight of 192.25 g/mol, boiling point of ~212°C, and density of 1.075 g/cm³. Its insolubility in water and moderate polarity make it suitable for organic-phase reactions, such as esterification or as a solvent in pharmaceutical intermediate synthesis. Key properties like refractive index (1.503–1.505) and flash point (>110°C) are critical for safety assessments in lab settings .

Q. What synthetic routes are commonly used to prepare this compound in laboratory conditions?

this compound is typically synthesized via esterification of 2-phenylbutyric acid with ethanol under acid catalysis. Alternative methods include nucleophilic substitution reactions, such as the tandem N-alkylation-C-allylation of α-imino esters with organoaluminum reagents, yielding derivatives like ethyl 2-[ethyl(p-methoxyphenyl)amino]-2-phenylbutyrate. Reaction conditions (e.g., solvent choice, temperature) must be optimized to avoid side products, as demonstrated by NMR characterization of intermediates .

Q. How is this compound characterized analytically to confirm structural integrity?

Common techniques include gas chromatography-mass spectrometry (GC/MS) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. For example, 1H^1H NMR peaks at δ 0.48–4.46 ppm (alkyl and ester groups) and aromatic proton signals between δ 6.77–7.10 ppm confirm the compound’s backbone. Refractive index and optical rotation measurements (e.g., α = -10° for the R-enantiomer) are used to verify enantiomeric composition .

Advanced Research Questions

Q. What kinetic models describe the enzymatic resolution of this compound derivatives, and how can enantiomeric excess be maximized?

Lipase-catalyzed kinetic resolution (e.g., using Lipase AK) follows a double substrate ping-pong mechanism. Optimal conditions for ethyl (R)-2-hydroxy-4-phenylbutyrate synthesis include 30°C, 100 rpm agitation, and 0.074 mol/L substrate concentration in vinyl acetate. Under these conditions, enantiomeric excess (ee) reaches 99%. The model’s validity is confirmed by aligning experimental data with theoretical rate equations .

Q. How can enantiomeric purity of this compound be quantified, and what are the limitations of current methodologies?

Chiral HPLC and polarimetry are standard for ee determination. However, GC/MS with chiral columns offers higher sensitivity for trace impurities. Challenges include peak overlapping in complex mixtures and solvent interference. Recent studies highlight the use of derivatization agents (e.g., trifluoroacetic anhydride) to enhance volatility and resolution in GC analyses .

Q. What mechanistic insights guide the optimization of this compound derivatives in asymmetric catalysis?

The compound’s phenyl and ester groups act as electron-withdrawing moieties, influencing transition states in asymmetric reactions. For instance, in palladium-catalyzed allylic alkylation, steric hindrance from the phenyl group dictates regioselectivity. Computational modeling (DFT) paired with kinetic isotope effect studies can validate proposed mechanisms and guide catalyst design .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its low water solubility and organic nature, spills should be managed using absorbents (e.g., vermiculite) and neutralized with 5% acetic acid. Personal protective equipment (gloves, goggles) is mandatory. Stability tests indicate ≥2-year shelf life at -20°C, but degradation products (e.g., phenylacetic acid) must be monitored via periodic GC analysis .

Methodological Considerations

  • Statistical Reporting : Follow guidelines from Pharmaceutical Research (2021): Report means ± SD with ≤3 significant figures. Use ANOVA for multi-condition comparisons (e.g., enzymatic resolution efficiency across temperatures) .
  • Primary Data Handling : Raw datasets (e.g., NMR spectra, kinetic curves) should be archived in appendices, with processed data (normalized rates, ee values) in the main text to maintain clarity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Ethyl 2-phenylbutyrate
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Reactant of Route 2
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